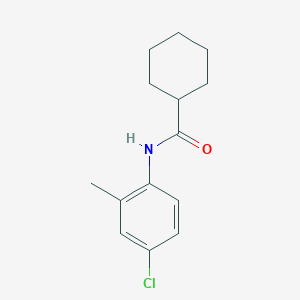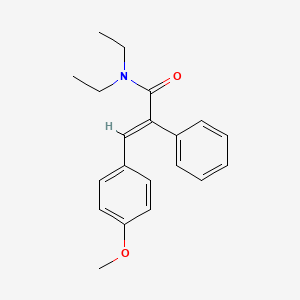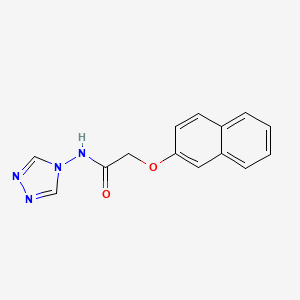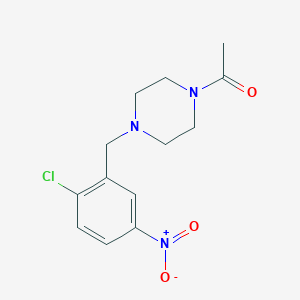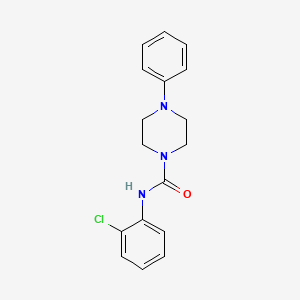
N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. CPP is a piperazine derivative that acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and memory formation.
Mecanismo De Acción
N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide acts as a noncompetitive antagonist of the NMDA receptor, binding to the receptor at a site distinct from the glutamate binding site. By blocking the ion channel of the receptor, N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide can reduce the influx of calcium ions into the neuron, which is a key step in the induction of long-term potentiation (LTP) and synaptic plasticity.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of calcium signaling, and the induction of apoptosis in certain cell types. In animal models, N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide has been shown to have analgesic and anticonvulsant effects, as well as neuroprotective effects in models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide also has some limitations, including its short half-life in vivo, its potential to induce seizures at high doses, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide and related compounds. One area of interest is the development of more potent and selective NMDA receptor antagonists for use in basic and clinical neuroscience research. Another area of interest is the investigation of the role of NMDA receptor dysfunction in neuropsychiatric disorders such as schizophrenia and depression, and the potential therapeutic applications of NMDA receptor modulators in these conditions. Finally, there is a need for further research on the safety and toxicity of N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide and related compounds, particularly in the context of long-term use and potential clinical applications.
Métodos De Síntesis
N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzonitrile with phenylmagnesium bromide, followed by cyclization with ethylenediamine and subsequent reaction with phosgene. The yield of N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-4-phenyl-1-piperazinecarboxamide has been extensively studied for its potential applications in basic and clinical neuroscience research. It has been shown to modulate the activity of the NMDA receptor, which is involved in a wide range of physiological and pathological processes, including learning and memory, synaptic plasticity, pain perception, and neurodegeneration.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-15-8-4-5-9-16(15)19-17(22)21-12-10-20(11-13-21)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSLWKOURQXKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-phenylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide](/img/structure/B5718584.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)
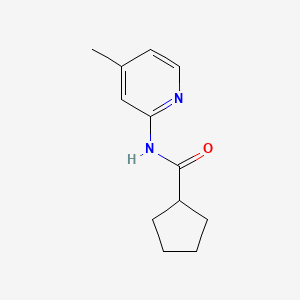
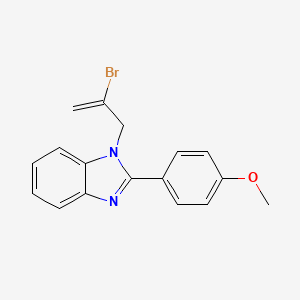
![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)
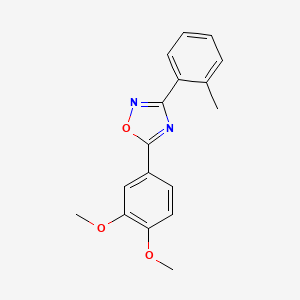
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5718622.png)
